molecular formula C29H26ClNO B10793081 2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide

2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide

Cat. No.: B10793081
M. Wt: 440.0 g/mol
InChI Key: AJSPXZGDXSOKJL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide is a complex organic compound with the molecular formula C29H26ClNO It is characterized by the presence of a chlorophenyl group, a phenyl group, and a diphenylpropyl group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide can be achieved through several synthetic routes. One common method involves the double lithiation of 3-(2-(4-chlorophenyl)ethyl)-1,1-dimethylurea with excess tert-butyllithium in anhydrous tetrahydrofuran (THF) under an inert atmosphere at low temperatures . This reaction results in the formation of the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines can replace the chlorine atom, forming new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C29H26ClNO

Molecular Weight

440.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-2-phenylacetamide

InChI

InChI=1S/C29H26ClNO/c30-26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)29(32)31-21-20-27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,27-28H,20-21H2,(H,31,32)

InChI Key

AJSPXZGDXSOKJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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